molecular formula C11H16N2O5 B2513647 N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine CAS No. 254438-84-1

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine

Cat. No.: B2513647
CAS No.: 254438-84-1
M. Wt: 256.258
InChI Key: KRMNIBRMACJMFG-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine is a synthetic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors, such as an α-hydroxy ketone and an amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Reactions involving the oxazole ring, such as nucleophilic substitution.

    Oxidation and Reduction: Potential oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield the free amine form of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine would depend on its specific interactions with molecular targets. The Boc group can be removed to reveal the active amine, which can then interact with enzymes or receptors. The oxazole ring might also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)-L-alanine: Similar structure but without the oxazole ring.

    3(5-oxazolyl)-DL-alanine: Lacks the Boc protecting group.

    N-(tert-butoxycarbonyl)-3(5-thiazolyl)-DL-alanine: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine is unique due to the presence of both the Boc protecting group and the oxazole ring, which can impart specific chemical and biological properties.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-8(9(14)15)4-7-5-12-6-17-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMNIBRMACJMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254438-84-1
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5 g of diethyl 2-(tert-butoxyformamido)-2-[(5-oxazolyl)methyl]malonate were dissolved in 1.5 ml of water and 1.5 ml of ethanol. 337 mg of sodium hydroxide were added and the mixture was stirred overnight at room temperature. The mixture was then acidified to pH 5 with acetic acid and the solvent was removed by evaporation. The residue was dissolved in 5 ml of toluene and 0.64 ml of triethylamine was added. The mixture was heated at reflux for 2 hours and then the solvents were evaporated. Ethyl acetate was added and the solution was washed with saturated aqueous citric acid solution. The organic layer was dried over magnesium sulphate to give 1.224 g of crude N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine, 1H NMR (250 MHZ, d6-DMSO) δ: 1.4 (s,9H), 3.0-3.3 (m,2H), 6.95 (s,1H), 7.25 (m, 1H), 8.3 (s,1H).
Name
diethyl 2-(tert-butoxyformamido)-2-[(5-oxazolyl)methyl]malonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four

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